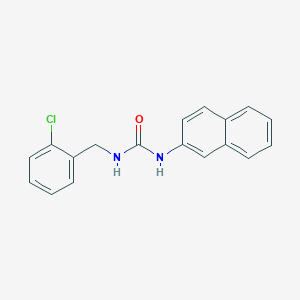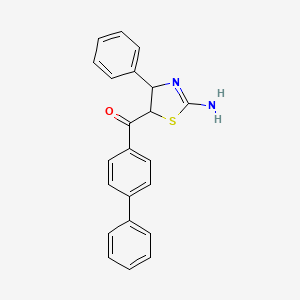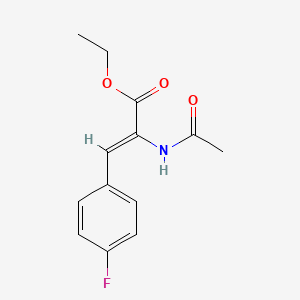![molecular formula C20H17N5O6S B5102547 N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5102547.png)
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide, also known as MPAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide has also been studied for its potential use as a fluorescent probe and as a potential therapeutic agent for the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have shown that it inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide has also been found to reduce the levels of glucose and insulin in diabetic rats. Additionally, it has been found to inhibit the production of amyloid-beta (Aβ) peptides, which are involved in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments. It is stable under various conditions and exhibits good solubility in organic solvents. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide is also easy to synthesize and purify. However, N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide has some limitations for lab experiments. It has poor water solubility, which limits its use in aqueous solutions. Additionally, N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for the study of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide. One potential direction is to study the pharmacokinetics and pharmacodynamics of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide in vivo. This would provide valuable information on the safety and efficacy of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide for potential therapeutic use. Another potential direction is to study the potential use of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide as a fluorescent probe for imaging applications. Additionally, the development of novel derivatives of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide with improved properties could lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 4-nitrophenylacrylic acid and 4-amino-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane. The resulting product is purified using column chromatography to obtain N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide in a pure form.
properties
IUPAC Name |
(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S/c1-31-20-19(21-12-13-22-20)24-32(29,30)17-9-5-15(6-10-17)23-18(26)11-4-14-2-7-16(8-3-14)25(27)28/h2-13H,1H3,(H,21,24)(H,23,26)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBIZECIIFGORJ-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-1,3-thiazole](/img/structure/B5102473.png)


![4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide](/img/structure/B5102489.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5102492.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5102497.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102506.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102514.png)



![2,6-di-tert-butyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5102534.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5102540.png)
![1-(3-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5102554.png)